molecular formula C9H9F3O B2886198 3,3,3-Trifluoro-2-phenylpropan-1-ol CAS No. 113242-93-6

3,3,3-Trifluoro-2-phenylpropan-1-ol

Cat. No. B2886198
CAS RN: 113242-93-6
M. Wt: 190.165
InChI Key: PDMIASFCGOSLLC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound . It is a stable compound with the molecular formula C9H9F3O. The compound is soluble in most organic solvents but is practically insoluble in water.


Synthesis Analysis

One method of synthesis involves the reaction of phenylacetyl chloride with 1,1,1-trifluoro-2-propanol. Another method involves the reaction of 1,3-dioxolane with 1,1,1-trifluoroacetone in the presence of a catalyst.


Molecular Structure Analysis

The molecular weight of 3,3,3-Trifluoro-2-phenylpropan-1-ol is 190.17 . The InChI code for this compound is 1S/C9H9F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8,13H,6H2 .


Physical And Chemical Properties Analysis

3,3,3-Trifluoro-2-phenylpropan-1-ol is a powder and has a moderate to strong odor. It has a boiling point of 200-203 °C and a density of 1.21 g/cm³.

Scientific Research Applications

Preparation of 1,1,1-Trifluoro-2,3-epoxypropane

TFPP can be converted into 1,1,1-trifluoro-2,3-epoxypropane . This compound has potential applications in various chemical reactions .

Lipase-Mediated Kinetic Resolution

TFPP can undergo lipase-mediated kinetic resolution to produce enantiomerically pure compounds . This process is important in the production of chiral molecules, which are crucial in the pharmaceutical industry .

Sulfonium Salt Formation

TFPP can be used in sulfonium salt formation . Sulfonium salts are versatile intermediates in organic synthesis, and they can be used to produce a variety of other compounds .

Safety And Hazards

The compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

3,3,3-trifluoro-2-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMIASFCGOSLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-phenylpropan-1-ol

CAS RN

113242-93-6
Record name 3,3,3-trifluoro-2-phenylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 20% solution of diisobutylaluminium hydride in n-hexane (53.4 ml) was added, dropwise, to ethyl α-trifluoromethylphenylacetate (2.9 g; 12.5 mmol) (T. S. Everett, S. T. Purrington, C. L. Baumgardner, J. Org. Chem. 49, 3702 (1984)) in absolute tetrahydrofuran (50 ml) at about 60° C. The mixture was then allowed to rise to room temperature and stirred for an hour at this temperature. Then at a temperature of 5°-10° C., methanol (10.5 ml) followed by 10% aqueous potassium hydroxide (5.3 ml) was added, dropwise. After 1.5 hours, the mixture was filtered and the filtrate dried over sodium sulphate which was washed with ethyl acetate and the organic phase concentrated. There was obtained 2-phenyl-2-trifluoromethylethanol (2.07 g=87.1 of theory).
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